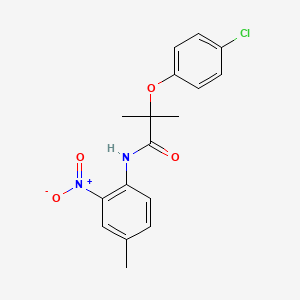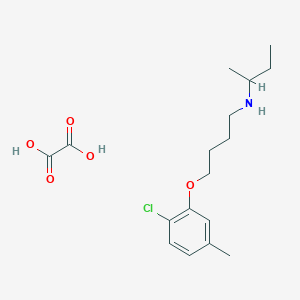![molecular formula C17H29NO B4042193 N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine](/img/structure/B4042193.png)
N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine
描述
N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine is an organic compound that belongs to the class of amines. This compound features a phenoxy group attached to a propyl chain, which is further connected to a butan-2-amine moiety. The presence of the phenoxy group and the amine functionality makes this compound interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-methyl-4-propan-2-ylphenol with an appropriate halogenated propyl compound under basic conditions to form the phenoxy intermediate.
Amination: The phenoxy intermediate is then reacted with butan-2-amine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of oxides or imines.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine exerts its effects involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: This compound has a similar structure but features a trifluoromethyl group instead of a propan-2-yl group.
N-ethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Similar to the above compound but with an ethyl group.
Uniqueness
N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine is unique due to the presence of the propan-2-yl group, which can influence its hydrophobic interactions and overall chemical reactivity. This uniqueness can lead to different biological activities and applications compared to its similar compounds.
属性
IUPAC Name |
N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-6-15(5)18-10-7-11-19-16-8-9-17(13(2)3)14(4)12-16/h8-9,12-13,15,18H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFXQGMMPKMNAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCOC1=CC(=C(C=C1)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4042116.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-nitrophenyl)acetamide](/img/structure/B4042120.png)

![4-[3-(2-Bromophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042127.png)
![2-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4042130.png)
![2-(1-naphthyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4042138.png)
![N-methyl-2-(2-methylindol-1-yl)-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B4042151.png)
methyl]-8-quinolinol](/img/structure/B4042154.png)

![N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine;oxalic acid](/img/structure/B4042161.png)
![2,6-Dimethyl-4-[4-(2-prop-2-enylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4042172.png)
![1-[4-(3-Methoxyphenoxy)butyl]-2-methylimidazole;oxalic acid](/img/structure/B4042178.png)
![[4-(4-allyl-2-methoxyphenoxy)butyl]sec-butylamine oxalate](/img/structure/B4042185.png)
![N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4042203.png)
